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molecular formula C10H16ClN B1253448 2,6-Diethylaniline hydrochloride CAS No. 71477-82-2

2,6-Diethylaniline hydrochloride

Cat. No. B1253448
M. Wt: 185.69 g/mol
InChI Key: XCFIHFFLRASFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07244805B2

Procedure details

0.337 g (1.8 mmol) of 2,6-diethylaniline was suspended in 20 mL of ethanol and then, 0.77 mL (9.33 mmol) of concentrated hydrochloric acid was added to the obtained suspension. After stirring for 1 hour, the color of the suspension was changed from yellow to white. The suspension was filtered off and washed with diethyl ether to obtain 0.29 g of 2,6-diethylaniline hydrochloride. The obtained compound was dissolved in 100 mL of anhydrous ethanol in a flask at 70° C., and a solution of 0.485 g (0.785 mmol) of compound (20) obtained in Example 20 in 50 mL of anhydrous ethanol was added to the flask. The resultant yellow solution was stirred at 70° C. for 3 days to obtain yellow precipitates. The reaction mixture was cooled to room temperature and 30 mL of a saturated aqueous solution of sodium bicarbonate was added, and then after stirring for 2 minutes, 150 mL of toluene was added to the resultant product. The toluene layer collected by layer separation was dried over anhydrous magnesium sulfate and distilled under reduced pressure to obtain a yellow residue. The residue was purified by silica gel column chromatography using toluene as an elution solution to obtain 1,2-phenylenebis-4-(N-((o-(2,6-diethylphenyl)iminomethyl)phenyl)-2,6-diethylaniline) (compound (21)) (0.606 g).
Quantity
0.337 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH3:11])[C:4]=1[NH2:5])[CH3:2].[ClH:12]>C(O)C>[ClH:12].[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH3:11])[C:4]=1[NH2:5])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0.337 g
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)CC
Step Two
Name
Quantity
0.77 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered off
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C(C)C1=C(N)C(=CC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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